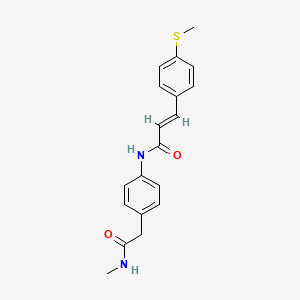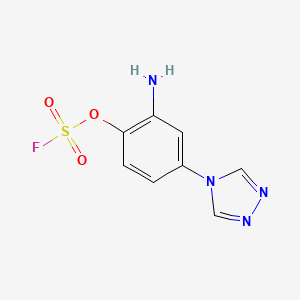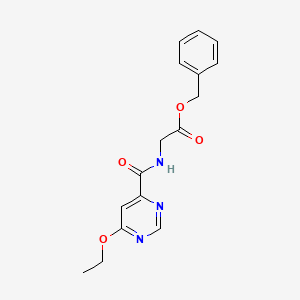![molecular formula C28H26ClN3O2S B3004933 2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217064-24-8](/img/structure/B3004933.png)
2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a scaffold that has been explored for its potential biological activities. The structure of the compound suggests that it may have been designed to target specific biological pathways or receptors, potentially for therapeutic purposes.
Synthesis Analysis
The synthesis of related tetrahydrothieno[2,3-c]pyridine derivatives has been reported in the literature. For instance, a series of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives were designed and synthesized from piperidin-4-one through a five-step synthesis process . This suggests that the compound may also be synthesized through a similar multi-step synthetic route, possibly involving the formation of the tetrahydrothieno[2,3-c]pyridine core followed by functionalization at the appropriate positions to introduce the biphenyl and benzyl substituents.
Molecular Structure Analysis
The molecular structure of tetrahydrothieno[2,3-c]pyridine derivatives is characterized by the presence of a thieno[2,3-c]pyridine ring system. The substitution pattern on this core can significantly influence the compound's conformation and, consequently, its biological activity. X-ray structural analysis of related compounds has been used to determine the precise three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be influenced by the substituents present on the core structure. For example, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to give various products, depending on the nature of the substituents . This indicates that the compound may also participate in similar reactions, which could be utilized for further chemical modifications or to study its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the solubility, melting point, and stability of the compound can be affected by the presence of different functional groups and their interactions. The polymorphism of a related compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, has been studied, showing that different crystalline forms can exist under the same conditions . This suggests that the compound may also exhibit polymorphism, which could have implications for its formulation and bioavailability.
Applications De Recherche Scientifique
Antimycobacterial Properties
2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has shown potential in the treatment of tuberculosis. For instance, specific derivatives of this compound have been evaluated for their inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase, displaying significant antimicrobial activity (Samala et al., 2014).
Anticancer Activity
Research has explored the anticancer potential of related compounds. Certain tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been tested against various cancer cell lines, revealing substantial antiproliferative activities, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Antipsychotic Properties
Analogues of this compound have been synthesized and evaluated as potential antipsychotic agents. They have been examined for their binding to dopamine and serotonin receptors and tested for their ability to antagonize specific behaviors in animal models, indicative of antipsychotic activity (Norman et al., 1996).
Anti-Inflammatory Applications
Compounds structurally related to 2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized with the aim of discovering novel anti-inflammatory agents. These studies focus on the synthesis of derivatives and their potential efficacy as anti-inflammatory drugs (Moloney, 2001).
Antimicrobial Effects
There is ongoing research into the antimicrobial properties of various derivatives. Some studies have shown that these compounds exhibit significant activity against bacterial strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitCyclin Dependent Kinases (CDK2) , which play a crucial role in cell proliferation and are appealing targets for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . For instance, apixaban, a similar compound, inhibits Factor Xa (FXa) by binding to it and preventing it from catalyzing the conversion of prothrombin to thrombin .
Biochemical Pathways
Similar compounds have been found to affect the coagulation cascade and the cell cycle . Inhibition of these pathways can lead to antithrombotic effects and cell cycle arrest, respectively .
Pharmacokinetics
Apixaban, a similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is also noted that apixaban has a low potential for drug-drug interactions .
Result of Action
Similar compounds have been found to have cytotoxic activities against certain cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid at room temperature, it could pose a choking hazard. If it’s a liquid, it could pose a risk of spills and contamination. If it’s a gas, it could pose a risk of inhalation .
Orientations Futures
Propriétés
IUPAC Name |
6-benzyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S.ClH/c29-26(32)25-23-15-16-31(17-19-7-3-1-4-8-19)18-24(23)34-28(25)30-27(33)22-13-11-21(12-14-22)20-9-5-2-6-10-20;/h1-14H,15-18H2,(H2,29,32)(H,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLABFGLQPWVZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)
![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)
![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)
